molecular formula C20H32O5 B048411 prostaglandin D2 CAS No. 41598-07-6

prostaglandin D2

Cat. No. B048411
CAS RN: 41598-07-6
M. Wt: 352.5 g/mol
InChI Key: BHMBVRSPMRCCGG-OUTUXVNYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostaglandin D2 is a prostaglandin that plays a significant role in various physiological and pathological processes. It is a major prostaglandin produced by mast cells and is involved in the recruitment of T helper type 2 cells, eosinophils, and basophils. This compound is found in large amounts in the brain and mast cells and is critical in the development of allergic diseases such as asthma .

Safety and Hazards

PGD2 is harmful if swallowed and may damage fertility or the unborn child . Long-term studies are necessary to evaluate the safety of targeted anti-PGD2 treatments .

Future Directions

PGD2 receptor antagonists are being developed for the treatment of allergic disorders . Further clinical trials are necessary to verify whether these antagonists will be effective for the treatment of different phenotypes of adult and childhood asthma . PGD2 also has potential as a candidate for the development of new therapeutic drugs for motor neuron diseases .

Biochemical Analysis

Biochemical Properties

PGD2 interacts with various enzymes, proteins, and other biomolecules. It mainly exerts its biological functions via two G-protein-coupled receptors, the PGD2 receptor 1 (DP1) and 2 (DP2) . The principal cyclooxygenase metabolite of arachidonic acid, PGD2, is released upon activation of mast cells and is also synthesized by alveolar macrophages .

Cellular Effects

PGD2 has significant effects on various types of cells and cellular processes. It is known to recruit Th2 cells, eosinophils, and basophils . In the context of asthma, PGD2 is linked to the development and progression of the disease, with its increased production inducing significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor .

Molecular Mechanism

At the molecular level, PGD2 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, PGD2 binds to the receptor PTGDR (DP1), as well as CRTH2 (DP2) . The interaction of PGD2 with these receptors leads to various biological actions, including bronchoconstriction, platelet-activating-factor-inhibition, and cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PGD2 can change over time. For instance, in a rat model of neuroinflammation, PGD2 treatment induced progressive Parkinson’s disease-like pathology . This suggests that PGD2 can have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of PGD2 can vary with different dosages in animal models. For example, in a study investigating the effects of intrathecal administration of PGD2 on stress-induced analgesia in rats, it was found that central microinjection of PGD2 could attenuate acute stress-induced analgesia in male rats .

Metabolic Pathways

PGD2 is involved in various metabolic pathways. It is a major product of the cyclooxygenase pathway, which is implicated in inflammatory bowel diseases . The final conversion from PGH2 to PGD2 is done by PGD2 synthase (PTGDS) .

Transport and Distribution

PGD2 is transported and distributed within cells and tissues. It is predominantly released from mast cells and is also synthesized by other immune cells such as T H 2 cells and dendritic cells . This suggests that PGD2 can be localized in various cell types and tissues.

Subcellular Localization

It is known that PGD2 is the most abundant prostaglandin in the mammalian brain , suggesting that it may be localized in specific compartments or organelles within brain cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin D2 is synthesized through the arachidonic acid cascade. The final conversion from prostaglandin H2 to this compound is catalyzed by this compound synthase . The synthesis involves the isomerization of prostaglandin H2, a common precursor of prostaglandins, to produce this compound with 9-hydroxy and 11-keto groups .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological sources, such as mast cells or brain tissues. The process includes the use of specific enzymes like this compound synthase to catalyze the conversion of prostaglandin H2 to this compound .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and metabolism.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions involve the conversion of this compound to other prostaglandins or related compounds.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound.

Major Products Formed: The major products formed from the reactions of this compound include various prostaglandin metabolites, such as prostaglandin F2α and prostaglandin J2 .

Comparison with Similar Compounds

These compounds are derived from arachidonic acid and have various physiological functions .

Similar Compounds:

    Prostaglandin E2: Involved in inflammation and pain regulation.

    Prostaglandin F2α: Plays a role in uterine contractions and regulation of the reproductive system.

    Thromboxane A2: Involved in platelet aggregation and vasoconstriction.

    Leukotriene B4: Plays a role in inflammation and immune responses.

Uniqueness of Prostaglandin D2: this compound is unique in its role in allergic diseases and its specific receptors, which mediate its effects on bronchoconstriction and vasodilation. Its involvement in hair growth inhibition and potential therapeutic applications in treating hair loss and cancer further highlight its distinct properties .

properties

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMBVRSPMRCCGG-OUTUXVNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897162
Record name Prostaglandin D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin D2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

41598-07-6
Record name PGD2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41598-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041598076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin D2
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prostaglandin D2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prostaglandin D(2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROSTAGLANDIN D2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXY07S6CZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin D2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56 - 57 °C
Record name Prostaglandin D2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001403
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
prostaglandin D2
Reactant of Route 2
prostaglandin D2
Reactant of Route 3
prostaglandin D2
Reactant of Route 4
prostaglandin D2
Reactant of Route 5
prostaglandin D2
Reactant of Route 6
prostaglandin D2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.